molecular formula C14H21NO3 B12124596 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12124596
M. Wt: 251.32 g/mol
InChI Key: AFVBZGSLSAQWCI-UHFFFAOYSA-N
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Description

1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS: 5296-12-8) is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 3-methylphenoxy group and a morpholine ring. Its molecular formula is C₁₄H₂₁NO₃ (MW: 251.32 g/mol), and it is frequently utilized as a pharmaceutical intermediate or in receptor-targeted drug design due to its morpholine moiety, which enhances solubility and bioavailability . The hydrochloride salt form (C₁₄H₂₂ClNO₄, MW: 303.78 g/mol) is also documented, offering improved stability for certain applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H21NO3/c1-12-3-2-4-14(9-12)18-11-13(16)10-15-5-7-17-8-6-15/h2-4,9,13,16H,5-8,10-11H2,1H3

InChI Key

AFVBZGSLSAQWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCOCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and epichlorohydrin.

    Formation of Epoxide: 3-Methylphenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate.

    Ring Opening: The epoxide is then reacted with morpholine, leading to the formation of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate how this compound influences cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Melting Point/Decomposition
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol (CAS: 5296-12-8) C₁₄H₂₁NO₃ 251.32 3-Methylphenoxy, morpholine, propan-2-ol Not reported
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (CAS: N/A) C₁₄H₂₂ClNO₄ 303.78 3-Methoxyphenoxy, morpholine, hydrochloride salt Not reported
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholin-4-ylpropan-2-ol C₂₇H₂₈N₂O₂ 412.53 Indole core, diphenyl groups, morpholine Not reported
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol C₂₄H₂₇N₃O₃ 405.49 Piperazine, naphthyloxy, methoxyphenyl Not reported
1-[(2R,5S)-2-(3-Chlorophenyl)-5-methyl-morpholin-4-yl]-3-methoxypropan-2-ol C₁₅H₂₂ClNO₃ 307.79 Chlorophenyl, methyl-morpholine, methoxypropanol Not reported
Key Observations:
  • Substituent Variability: The phenoxy group in the parent compound can be modified to methoxy (e.g., ) or linked to bulkier aromatic systems (e.g., indole in or naphthalene in ). These changes significantly alter molecular weight and steric effects.
  • Salt Forms : Hydrochloride salts () enhance solubility and stability, making them preferable for pharmaceutical formulations.
  • Heterocyclic Replacements : Replacing morpholine with piperazine () introduces different hydrogen-bonding and receptor-binding profiles.
1-(3-Methylphenoxy)-3-morpholin-4-ylpropan-2-ol
  • Applications : Primarily serves as a β-adrenergic receptor ligand intermediate. Morpholine’s electron-rich nitrogen improves water solubility, critical for drug delivery .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ()
  • Pharmacology : Marketed as Avishot or Flivas , this compound acts as a β-blocker with affinity for α₁-adrenergic receptors due to the naphthyloxy and piperazine groups .
  • Structural Advantage : The naphthyloxy group enhances lipophilicity, improving blood-brain barrier penetration compared to the parent compound.
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride ()
  • Role : The methoxy substitution reduces metabolic degradation compared to methyl groups, while the hydrochloride salt improves crystallinity for characterization .
Hydroxyacetophenone Derivatives ()
  • Contrast: Compounds like 1-(4-Hydroxyphenyl)-2-(3-methylphenoxy)ethanone (CAS: 107584-64-5) share phenoxy motifs but lack the morpholine-propanol backbone. These are used as antioxidants or UV stabilizers, highlighting functional divergence .

Research Findings and Challenges

  • Synthetic Complexity : and detail multi-step syntheses for morpholine/piperazine derivatives, emphasizing challenges in stereochemical control (e.g., chiral centers in ) .
  • Thermal Stability : Compounds like 3o/3p () decompose at 98–102°C, suggesting that analogues with bulky groups (e.g., indole in ) may require low-temperature storage .
  • Regulatory Aspects: lists impurities such as 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, underscoring the need for rigorous purity profiling in pharmaceuticals .

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